molecular formula C5H9N3O2 B1240293 Cyanoacetic acid hydroxyethylhydrazide CAS No. 55819-73-3

Cyanoacetic acid hydroxyethylhydrazide

Cat. No.: B1240293
CAS No.: 55819-73-3
M. Wt: 143.14 g/mol
InChI Key: QSPWJQCBNKEDCM-UHFFFAOYSA-N
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Description

Cyanoacetic acid hydrazide (CAH), a versatile hydrazide derivative, is synthesized via the reaction of hydrazine hydrate with ethyl cyanoacetate in methanol under ice-cooled conditions . Its ambident nucleophilic nature (acting as both N- and C-nucleophile) enables its widespread use in synthesizing heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and pyrroles . CAH is particularly valued in pharmaceutical research for constructing cytotoxic, antitumor, and antimicrobial agents . Additionally, it serves as a derivatization agent in HPLC-MS/MS analyses, enhancing sensitivity and compatibility with complex matrices .

Properties

CAS No.

55819-73-3

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-cyano-N'-(2-hydroxyethyl)acetohydrazide

InChI

InChI=1S/C5H9N3O2/c6-2-1-5(10)8-7-3-4-9/h7,9H,1,3-4H2,(H,8,10)

InChI Key

QSPWJQCBNKEDCM-UHFFFAOYSA-N

SMILES

C(CO)NNC(=O)CC#N

Canonical SMILES

C(CO)NNC(=O)CC#N

Other CAS No.

55819-73-3

Synonyms

cyanoacetic acid hydroxyethylhydrazide

Origin of Product

United States

Comparison with Similar Compounds

Derivatization Efficiency: CAH vs. Oximes and Hydroxylamine

CAH is compared with oximes and hydroxylamine in derivatization applications. While CAH exhibits higher ionization efficiency than underivatized analytes, it underperforms relative to oximes (e.g., hydroxylamine derivatives) in peak area intensity (Table 3 in ).

Key Data :

  • Ionization Efficiency : CAH < Oximes
  • Sensitivity : CAH derivatives achieve a limit of detection (LOD) of ~5 ng/mL, comparable to hydroxylamine-based methods .
  • Stability : CAH derivatives remain stable for one week before degradation, whereas hydroxylamine derivatives may require shorter storage periods to avoid signal drift .

Stability and Practical Limitations

While CAH derivatives are stable under HPLC-MS/MS conditions, unresolved chromatographic peaks (e.g., epitestosterone interference in testosterone quantification ) highlight challenges absent in hydroxylamine-based methods. Additionally, CAH’s degradation after one week necessitates fresh preparation for reproducible results , unlike more stable anhydride-based reagents (e.g., cyanoacetic acid anhydride ).

Analytical Chemistry

  • HPLC-MS/MS Compatibility : CAH derivatives enable sensitive detection of steroids (e.g., testosterone) with minimal matrix interference .
  • Derivatization Yield : CAH achieves >90% derivatization efficiency under optimized conditions, rivaling hydroxylamine but requiring longer reaction times .

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